molecular formula C13H19NO2S B4758136 N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide

N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide

Cat. No. B4758136
M. Wt: 253.36 g/mol
InChI Key: ZMWQFLUOZLCKDN-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and its levels are regulated by GABA transaminase. Inhibition of this enzyme leads to increased levels of GABA, which can have a range of effects on the brain and body.

Mechanism of Action

N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. This leads to increased levels of GABA, which can have a range of effects on the brain and body. GABA is an inhibitory neurotransmitter, meaning that it decreases the activity of neurons in the brain. This can lead to a range of effects, including relaxation, sedation, and anti-anxiety effects.
Biochemical and Physiological Effects:
N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of GABA in the brain, which can lead to sedation, relaxation, and anti-anxiety effects. It has also been shown to have anticonvulsant effects, meaning that it can prevent seizures. Additionally, N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide has been shown to have analgesic effects, meaning that it can reduce pain.

Advantages and Limitations for Lab Experiments

One advantage of using N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide in lab experiments is its selectivity for GABA transaminase. This means that it is less likely to have off-target effects on other enzymes or receptors in the brain. However, one limitation of using N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide is its relatively short half-life in the body. This can make it difficult to maintain consistent levels of the drug over time.

Future Directions

There are several potential future directions for research on N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide. One area of interest is its potential as a treatment for addiction. N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide has been shown to reduce drug-seeking behavior in animals, and it may have potential as a treatment for a range of substance use disorders. Additionally, further research is needed to understand the long-term effects of N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide on the brain and body, as well as its potential as a therapeutic agent for a range of neurological and psychiatric disorders.

Scientific Research Applications

N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been investigated as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animals.

properties

IUPAC Name

N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-11-6-8-12(9-7-11)10-17(15,16)14-13-4-2-3-5-13/h6-9,13-14H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWQFLUOZLCKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-(4-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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